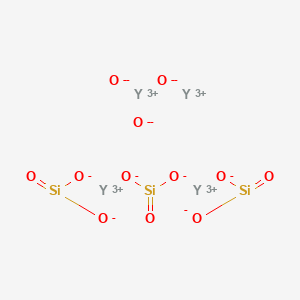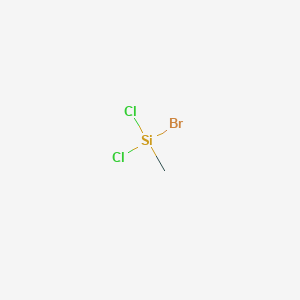
C.I. 分散イエロー64
概要
説明
C.I. Disperse Yellow 64 is an azo dye used in the textile industry for dyeing and printing purposes. It is composed of azo and anthraquinone groups, and is highly resistant to washing and fading. It is a synthetic dye that is widely used in the textile industry due to its high colorfastness and low cost. It is also used in the food industry as a food colorant and has been approved for use in the United States by the Food and Drug Administration (FDA).
科学的研究の応用
繊維染色
C.I. 分散イエロー64は、主に繊維産業において合成繊維の染色に使用されます 。昇華性により、ポリエステルやナイロンなどの素材の着色に特に効果的です。この染料は、光堅牢性と洗濯堅牢性に優れており、屋外に設置されたり、頻繁に洗濯される生地に適しています。
高速液体クロマトグラフィー(HPLC)
分析化学では、C.I. 分散イエロー64は、逆相HPLC法を使用して分析できます 。条件には、質量分析との互換性のために、アセトニトリル、水、リン酸またはギ酸などの酸を含む移動相が使用されます。このアプリケーションは、染料製剤の品質管理と研究に不可欠です。
生物学的研究
C.I. 分散イエロー64は、染料を使用して細胞や組織を染色できる生物学的研究に役立ちます 。一部の分散染料は細胞膜に親和性があり、顕微鏡検査中の細胞構造の可視化に役立ちます。
環境研究
環境科学者は、C.I. 分散イエロー64を使用して、合成染料の水生生態系への影響を研究しています 。染料の安定性と分解に対する抵抗性は、水域における持続的な化合物となり、工業汚染とその環境への影響のマーカーとして役立ちます。
材料科学
材料科学では、C.I. 分散イエロー64は、様々な用途向けの色堅牢な材料の開発に使用されています 。その特性は、様々な物理的および化学的条件下で長期の色保持を必要とする材料の作成に役立ちます。
工業プロセス
C.I. 分散イエロー64は、染料中間体やその他の工業用染料の製造に関与しています 。繊維以外のインク、プラスチック、コーティングなど、工業用途向けの複雑な染料や顔料の合成における成分として役立ちます。
印刷技術
この染料は、特に合成繊維のインクジェット印刷における印刷技術に適用されます 。これは、デジタル印刷で使用される分散染料インクの配合の一部であり、ポリエステル繊維に昇華して浸透できる染料が必要です。
分析化学
C.I. 分散イエロー64は、染料分析と分離のための新しい方法を開発するために使用される分析化学の研究対象でもあります 。そのユニークな特性は、化学者がより効率的で感度の高い分析技術を作成する課題となっています。
作用機序
Target of Action
C.I. Disperse Yellow 64 is primarily used as a dye in the textile industry . Its primary targets are synthetic fibers such as polyester and polyamide . The dye imparts a bright yellow color to these fibers .
Mode of Action
The mode of action of C.I. Disperse Yellow 64 involves the dispersion of the dye in water or solvent to form a stable system . The dye molecules penetrate the fibers and bind to them, resulting in a change in the color of the fibers .
Biochemical Pathways
The biochemical pathways involved in the action of CIIt is known that the dyeing process involves the diffusion of dye molecules into the fibers and their subsequent binding . This process may be influenced by various factors, including the chemical structure of the dye, the properties of the fibers, and the conditions of the dyeing process .
Pharmacokinetics
The dye is designed to have good solubility and stability to ensure effective dispersion and binding to fibers .
Result of Action
The result of the action of C.I. Disperse Yellow 64 is the imparting of a bright yellow color to synthetic fibers . The dye molecules bind to the fibers, changing their color without significantly affecting their physical properties .
Action Environment
The action of C.I. Disperse Yellow 64 is influenced by various environmental factors. The temperature, pH, and composition of the dye bath can affect the dispersion of the dye and its binding to fibers . Additionally, the type of fiber and its properties can also influence the efficacy and stability of the dye .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-bromo-3-hydroxyquinolin-2-yl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO3/c19-14-11-7-3-4-8-12(11)20-15(18(14)23)13-16(21)9-5-1-2-6-10(9)17(13)22/h1-8,13,23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBLPJWQXDCAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C(=C3O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044503 | |
| Record name | C.I. Disperse Yellow 64 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10319-14-9, 12223-86-8 | |
| Record name | Disperse Yellow 64 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10319-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Yellow 64 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010319149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Yellow 64 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B77569.png)






